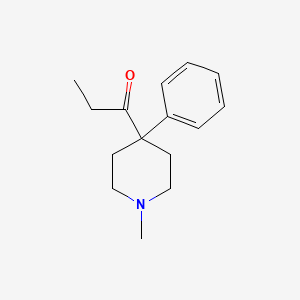![molecular formula C7H11NO4 B1660396 (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid CAS No. 75776-51-1](/img/structure/B1660396.png)
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Übersicht
Beschreibung
(8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, also known as spirocyclic proline (SCP), is a cyclic amino acid that has gained significant attention in scientific research due to its unique structure and properties. SCP has been synthesized using various methods and has demonstrated potential applications in drug discovery, catalysis, and material science. In
Wirkmechanismus
The mechanism of action of SCP is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. SCP-based peptidomimetics have been shown to inhibit the activity of enzymes involved in disease pathways, while SCP-based catalysts have been shown to interact with specific substrates to facilitate chemical reactions.
Biochemical and Physiological Effects
SCP has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. SCP-based peptidomimetics have demonstrated promising results in preclinical studies, showing efficacy in inhibiting the growth of cancer cells and reducing inflammation. SCP-based catalysts have also shown promising results in various chemical reactions, demonstrating high selectivity and efficiency.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of SCP is its unique structure, which allows for the synthesis of novel molecules and materials. SCP-based peptidomimetics and catalysts have demonstrated promising results in various laboratory experiments, showing high selectivity and efficiency. However, one limitation of SCP is its complex synthesis method, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
For SCP research include the development of new SCP-based peptidomimetics for drug discovery, the synthesis of novel SCP-based materials, and the optimization of SCP-based catalysts for various chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of SCP and its potential applications in various fields.
Conclusion
In conclusion, SCP is a unique cyclic amino acid that has demonstrated potential applications in drug discovery, catalysis, and material science. SCP has been synthesized using various methods and has shown promising results in laboratory experiments. Further research is needed to fully understand the mechanism of action of SCP and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
SCP has demonstrated potential applications in drug discovery, catalysis, and material science. In drug discovery, SCP has been used as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. SCP-based peptidomimetics have shown promising results in the development of new drugs for various diseases, including cancer and infectious diseases.
In catalysis, SCP has been used as a chiral ligand for asymmetric catalysis. SCP-based catalysts have demonstrated high selectivity and efficiency in various reactions, including hydrogenation and oxidation reactions.
In material science, SCP has been used as a building block for the synthesis of novel polymers and materials. SCP-based polymers have demonstrated unique properties, including high thermal stability and mechanical strength.
Eigenschaften
IUPAC Name |
(8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPVRWALQQWHH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(O1)C[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510475 | |
| Record name | (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75776-51-1 | |
| Record name | (8S)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



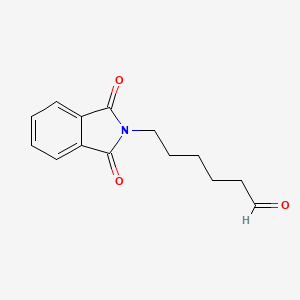
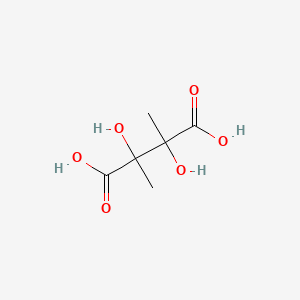
![2-[2-(2,4-Dioxopentan-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B1660316.png)

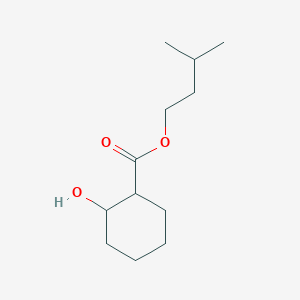

![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1660325.png)


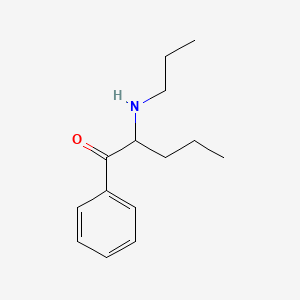

![Acetamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B1660332.png)
